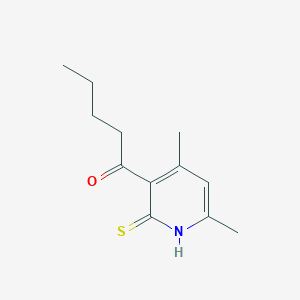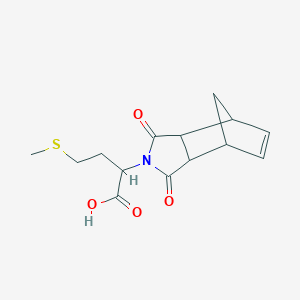acetic acid](/img/structure/B5168425.png)
[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid, commonly known as DOTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DOTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
DOTPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa b (NF-κB) signaling pathway. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DOTPA in lab experiments is its high stability and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limited solubility in water can pose a challenge in certain applications.
Direcciones Futuras
There are several potential future directions for the research on DOTPA. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another potential application is in the field of organic electronics, where it can be used to improve the performance of OLEDs and solar cells. Additionally, further studies are needed to fully understand the mechanism of action of DOTPA and its potential applications in other fields.
Conclusion:
In conclusion, DOTPA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties make it a promising material for organic electronics, while its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
DOTPA can be synthesized through a multi-step process involving the reaction of 2-mercaptoaniline with benzaldehyde, followed by the reaction of the resulting product with 2-phenylacetyl chloride. The final product is obtained through acid-catalyzed cyclization of the intermediate.
Aplicaciones Científicas De Investigación
DOTPA has been extensively studied for its potential applications in various fields, including organic electronics, photonics, and medicinal chemistry. It has been found to exhibit excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties, making it a promising material for organic light-emitting diodes (OLEDs) and solar cells.
Propiedades
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c25-22(26)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(27-23)17-12-6-2-7-13-17/h1-15,21H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUROLTYKJSAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)



![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)

![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
